2-chloro-N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN5O2S/c1-11-19-14(10-15(20-11)21(2)3)17-8-9-18-24(22,23)13-7-5-4-6-12(13)16/h4-7,10,18H,8-9H2,1-3H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGSMWPKXOFDFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NCCNS(=O)(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzenesulfonamide involves multiple steps, typically starting with the preparation of intermediate compounds such as dimethylamino-pyrimidine derivatives and benzenesulfonamide precursors. The process may include:
Nucleophilic substitution reactions: : Introducing the chloro group into the aromatic ring.
Condensation reactions: : Combining the dimethylamino-pyrimidine derivative with the sulfonamide group.
Reaction conditions typically involve the use of organic solvents, controlled temperatures, and the presence of catalysts or reagents to promote the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthetic procedures with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures ensures consistent production.
Chemical Reactions Analysis
Types of Reactions
Reduction: : Reduction reactions may involve the gain of electrons, hydrogen atoms, or removal of oxygen atoms.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups in the molecule are replaced by others.
Common Reagents and Conditions
Oxidizing agents: : Examples include potassium permanganate or hydrogen peroxide.
Reducing agents: : Such as lithium aluminum hydride or sodium borohydride.
Catalysts: : Transition metal catalysts may be used in some reactions to enhance the rate of reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. These products may include modified versions of the original compound with additional functional groups or altered molecular structures.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
- Research indicates that compounds similar to 2-chloro-N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzenesulfonamide exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have shown that derivatives of pyrimidine can inhibit protein arginine methyltransferases, which are implicated in various cancers .
- Antimicrobial Properties :
- Histone Methyltransferase Inhibition :
Biochemical Mechanisms
The mechanism of action for this compound typically involves the inhibition of specific protein interactions or enzymatic activities. For example:
- Inhibition of Protein Interactions : The compound may disrupt the binding of proteins involved in signaling pathways critical for cell survival and proliferation .
- Enzyme Inhibition : By targeting methyltransferases, the compound can alter the methylation status of histones, leading to changes in gene expression profiles associated with cancer progression .
Case Studies
- Study on Anticancer Effects :
-
Antimicrobial Efficacy :
- Another research effort evaluated the antimicrobial properties of related sulfonamide compounds against Staphylococcus aureus and Escherichia coli. The findings showed promising results, with certain derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Mechanism of Action
The mechanism of action of this compound may involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The interactions at the molecular level could affect biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of benzenesulfonamide derivatives, which exhibit diverse biological activities depending on substituent variations. Below is a comparative analysis with key structural analogs (Table 1):
Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives
Key Comparative Insights
Heterocyclic Core Variations: The target compound’s pyrimidine core (6-dimethylamino, 2-methyl) contrasts with chlorsulfuron’s triazine ring . Compound 11 () incorporates an imidazole-2-thione and chlorobenzo[1,3]dioxole, increasing steric bulk and lipophilicity, which may reduce aqueous solubility compared to the target compound .
In contrast, chlorsulfuron’s rigid carbamoyl linker may limit binding to specific enzyme active sites . Fluorine substitution in the analog (2-fluorobenzenesulfonamide) could improve metabolic stability and membrane permeability compared to the target compound’s chloro group .
Biological Activity: Chlorsulfuron’s efficacy as a herbicide underscores the role of the triazine-carbamoyl motif in disrupting plant amino acid biosynthesis. The target compound’s pyrimidine-dimethylamino group may instead target enzymes like kinases or proteases, though further studies are needed . The imidazole-2-thione moiety in Compound 11 could confer antifungal or antibacterial activity, diverging from the target compound’s hypothetical applications .
Biological Activity
2-chloro-N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzenesulfonamide, also known by its CAS number 302964-08-5, is a sulfonamide compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 394.28 g/mol. Its structural features include a chloro group, a dimethylamino group, and a benzenesulfonamide moiety, which contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of antimicrobial effects, specifically against various bacterial strains. The following sections detail its antibacterial properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
-
Antibacterial Properties :
- The compound exhibits moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values have been reported in the range of 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis .
- It has shown effectiveness in inhibiting biofilm formation, a critical factor in chronic infections, particularly those caused by Methicillin-resistant Staphylococcus aureus (MRSA) .
- Mechanism of Action :
Case Studies
-
Study on Biofilm Inhibition :
- A study evaluated the compound's ability to inhibit biofilm formation in MRSA strains. The results indicated that it significantly reduced biofilm biomass compared to standard treatments like ciprofloxacin . The Minimum Biofilm Inhibitory Concentration (MBIC) was found to be approximately 62.216 μg/mL for MRSA.
- Comparative Analysis with Other Antimicrobials :
Data Tables
| Bacterial Strain | MIC (μM) | Biofilm Inhibition (MBIC) |
|---|---|---|
| Staphylococcus aureus | 15.625-62.5 | 62.216 |
| Enterococcus faecalis | 62.5-125 | N/A |
| Escherichia coli | 8.33-23.15 | N/A |
| Pseudomonas aeruginosa | 13.40-137.43 | N/A |
Structure-Activity Relationship (SAR)
Research indicates that modifications in the chemical structure of sulfonamide compounds can significantly influence their antibacterial efficacy. For instance, the presence of the dimethylamino group enhances lipophilicity, improving membrane penetration and bioactivity .
Q & A
Q. What are the recommended synthetic routes for 2-chloro-N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzenesulfonamide, and how can purity be validated?
- Methodological Answer : The synthesis typically involves coupling the benzenesulfonamide moiety with a functionalized pyrimidine derivative. Key steps include:
-
Amide bond formation : Use coupling agents like 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethyl sulfoxide (DMSO) under nitrogen atmosphere to minimize side reactions .
-
Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization.
-
Validation :
-
HPLC : ≥98% purity (C18 column, acetonitrile/water mobile phase) .
-
Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
-
NMR : Assign peaks for key groups (e.g., dimethylamino protons at δ ~2.8–3.1 ppm, sulfonamide NH at δ ~7.5 ppm) .
Data Table 1 : Representative Analytical Data
Parameter Value/Description Source Molecular Weight ~463.96 g/mol (calculated) HPLC Retention Time 12.3 min (C18, 60:40 acetonitrile:H₂O) Key NMR Signals (¹H) δ 2.85 (s, 6H, N(CH₃)₂), δ 7.52 (s, 1H, NH)
Q. How should researchers design experiments to characterize the crystal structure of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation in polar solvents (e.g., ethanol/water mix). Use Mo-Kα radiation (λ = 0.71073 Å) for data collection.
- Data refinement : Software like SHELXL or OLEX2 to resolve bond lengths, angles, and hydrogen bonding networks .
- Validation : Compare experimental data with Cambridge Structural Database (CSD) entries for analogous sulfonamide-pyrimidine hybrids .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Orthogonal assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity profiling).
- Batch analysis : Compare purity (>98% HPLC) and stereochemical integrity (via chiral HPLC or circular dichroism).
- Environmental controls : Standardize pH, temperature, and solvent composition (e.g., DMSO concentration ≤0.1% in cell studies) .
Q. What computational approaches are suitable for studying this compound’s interaction with biological targets?
- Methodological Answer :
-
Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases). Focus on the pyrimidine ring’s hydrogen bonding with ATP-binding pockets.
-
Molecular dynamics (MD) : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100 ns to assess conformational changes.
-
QSAR modeling : Correlate substituent effects (e.g., dimethylamino group’s electron-donating properties) with activity trends .
Data Table 2 : Example Docking Scores
Target Protein Docking Score (kcal/mol) Binding Interactions Identified EGFR Kinase -9.2 H-bond with Met793, hydrophobic contact with Leu788 PI3Kα -8.7 Salt bridge with Lys802, π-stacking with Trp780
Q. How can synthetic yields be optimized for large-scale research applications?
- Methodological Answer :
- Catalyst screening : Test Pd/C or Ni catalysts for reductive amination steps.
- Solvent optimization : Replace DMSO with DMA (dimethylacetamide) for higher reaction rates.
- Flow chemistry : Implement continuous flow reactors to improve mixing and heat transfer .
Q. What strategies are recommended for assessing this compound’s environmental stability and ecotoxicological impact?
- Methodological Answer :
- Photodegradation studies : Expose to UV light (λ = 254 nm) in aqueous solutions; monitor degradation via LC-MS.
- Ecotoxicology : Use Daphnia magna acute toxicity assays (48h EC₅₀) and algal growth inhibition tests .
- Soil adsorption : Measure log Koc values using batch equilibrium methods .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
